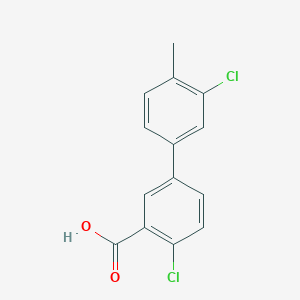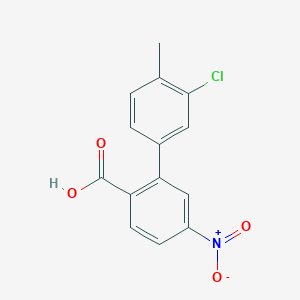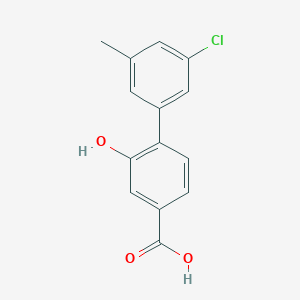
2-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid, 95% (2-CMBFBA-95) is a synthetic organic compound with potential applications in a variety of scientific research fields. It is an aromatic acid, meaning it contains both a benzene ring and a carboxylic acid functional group. This compound is widely used in research studies due to its ability to act as a substrate for various enzymes, making it a valuable tool in biochemistry and molecular biology.
科学的研究の応用
2-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid, 95% has a variety of applications in scientific research. It is often used as a substrate for various enzymes, such as carbonic anhydrase, which is involved in the regulation of pH in the body. Additionally, it is used to study the structure and function of proteins, as well as to investigate the mechanism of action of certain drugs. It is also used in the study of metabolic pathways, cell signaling, and enzyme inhibition.
作用機序
2-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid, 95% acts as a substrate for enzymes, meaning it binds to the active site of the enzyme and is used in the catalytic cycle. The enzyme then undergoes a conformational change, which allows it to perform its function. This process is known as catalysis, and is essential for the proper functioning of many biological processes.
Biochemical and Physiological Effects
2-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which is involved in the regulation of pH in the body. Additionally, it has been shown to inhibit the activity of certain proteins, such as the sodium-potassium ATPase, which is involved in the regulation of sodium levels in the body.
実験室実験の利点と制限
The use of 2-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it can be easily synthesized in the laboratory. Additionally, it can be used to study the structure and function of proteins, as well as to investigate the mechanism of action of certain drugs.
However, there are also some limitations to its use in laboratory experiments. 2-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid, 95% is not very soluble in water, which can make it difficult to use in certain types of experiments. Additionally, it is not very stable and can degrade over time, making it unsuitable for long-term experiments.
将来の方向性
The use of 2-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid, 95% in scientific research is still in its early stages, and there are many potential future directions for its use. For example, it could be used to study the structure and function of proteins, as well as to investigate the mechanism of action of certain drugs. Additionally, it could be used to study the effects of certain drugs on the body, and it could be used to develop new drugs or therapies. Furthermore, it could be used to study metabolic pathways, cell signaling, and enzyme inhibition. Finally, it could be used to study the effects of environmental toxins on the body.
合成法
2-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid, 95% can be synthesized through a few different methods, but the most common is the Friedel-Crafts acylation of 4-fluorobenzaldehyde with 3-chloro-5-methylbenzoyl chloride. This reaction is carried out in the presence of an aluminum chloride catalyst and yields 2-(3-Chloro-5-methylphenyl)-4-fluorobenzoic acid, 95% as the main product.
特性
IUPAC Name |
2-(3-chloro-5-methylphenyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-4-9(6-10(15)5-8)13-7-11(16)2-3-12(13)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTARXCXICVGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690327 |
Source


|
| Record name | 3'-Chloro-5-fluoro-5'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261908-15-9 |
Source


|
| Record name | 3'-Chloro-5-fluoro-5'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














